molecular formula C6H4BrCl2NO B8129225 2-Bromo-5,6-dichloro-3-methoxypyridine

2-Bromo-5,6-dichloro-3-methoxypyridine

Cat. No.: B8129225
M. Wt: 256.91 g/mol
InChI Key: DRRDIYMBMVUMEV-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dichloro-3-methoxypyridine is an organic compound with the molecular formula C6H4BrCl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. One common method is the bromination of 3-methoxypyridine followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dichloro-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

2-Bromo-5,6-dichloro-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-3-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dichloro-3-methoxypyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and applications. The presence of both bromine and chlorine atoms along with a methoxy group provides a unique combination of electronic and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5,6-dichloro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2NO/c1-11-4-2-3(8)6(9)10-5(4)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDIYMBMVUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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